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Compound of Interest

Compound Name: 2-Fluoro-6-methoxyquinoline

Cat. No.: B15070951

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and potential biological significance of 2-Fluoro-6-methoxyquinoline. As a member
of the quinoline family—a class of heterocyclic aromatic compounds prevalent in medicinal
chemistry—this molecule holds potential for further investigation in drug discovery and
materials science. This document summarizes available data, outlines detailed experimental
protocols for its synthesis and characterization, and explores potential biological activities
based on related compounds. All quantitative data are presented in structured tables, and key
experimental workflows are visualized using Graphviz diagrams to facilitate understanding for
researchers and drug development professionals. It is important to note that specific
experimental data for 2-Fluoro-6-methoxyquinoline is limited, and therefore, some
information presented herein is based on computational predictions and data from structurally
similar molecules.

Physicochemical Properties

Direct experimental data for the physicochemical properties of 2-Fluoro-6-methoxyquinoline
are not readily available in the current literature. However, computational methods provide
reliable estimates for these crucial parameters, which are essential for predicting the
compound's behavior in biological and chemical systems. The following table summarizes
these predicted values.
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Method of

Property Predicted Value L.
Prediction/Notes
Molecular Formula C10HsFNO -
Molecular Weight 177.18 g/mol -
] ] ] Experimental determination
Melting Point Not available )
required.
N ) ] Experimental determination
Boiling Point Not available )
required.
Predicted using Advanced
pKa (most basic) 35+0.1 Chemistry Development
(ACD/Labs) Software V11.02
Predicted using Advanced
LogP 25+0.3 Chemistry Development
(ACD/Labs) Software V11.02
Expected to have low solubility
N ) in water and good solubility in
Solubility Not available

organic solvents like ethanol
and DMSO.[1]

Synthesis and Characterization

While a specific, optimized synthesis protocol for 2-Fluoro-6-methoxyquinoline is not detailed

in the literature, a plausible and established synthetic route can be adapted from general

methods for quinoline synthesis, such as the Combes quinoline synthesis.

Proposed Synthetic Protocol: Modified Combes

Synthesis

The Combes synthesis involves the reaction of an aniline with a (3-diketone under acidic

conditions. For the synthesis of 2-Fluoro-6-methoxyquinoline, a potential route would involve

the reaction of 4-methoxyaniline with a fluorinated (-diketone equivalent, followed by

cyclization.
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Experimental Workflow for Synthesis
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Caption: Proposed workflow for the synthesis of 2-Fluoro-6-methoxyquinoline.

Detailed Methodology:
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» Condensation: To a solution of 4-methoxyaniline (1 equivalent) in a suitable solvent (e.g.,
ethanol), add a fluorinated (-diketone (1.1 equivalents).

» Acid Catalysis: Slowly add a catalytic amount of a strong acid, such as sulfuric acid, to the
mixture.

e Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress
by thin-layer chromatography (TLC).

e Cyclization: Upon completion of the initial condensation, heat the reaction mixture to reflux to
induce intramolecular cyclization.

o Work-up: After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate
solution) and extract the product with an organic solvent (e.g., ethyl acetate).

 Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel, followed by recrystallization to obtain pure 2-Fluoro-6-methoxyquinoline.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity
using standard analytical techniques.

Experimental Workflow for Characterization
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Caption: Analytical workflow for the characterization of 2-Fluoro-6-methoxyquinoline.
Detailed Methodologies:
¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

'H NMR: To determine the number and environment of protons.

[¢]

o 13C NMR: To identify the carbon skeleton of the molecule.
o 19F NMR: To confirm the presence and environment of the fluorine atom.

o Protocol: Dissolve a small sample of the purified compound in a suitable deuterated
solvent (e.g., CDCIs). Record the spectra on a high-field NMR spectrometer (e.g., 400
MHz or higher).

e Mass Spectrometry (MS):
o To determine the molecular weight and fragmentation pattern of the compound.

o Protocol: Introduce a dilute solution of the sample into a mass spectrometer (e.g., using
electrospray ionization - ESI) to obtain the mass-to-charge ratio.
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» High-Performance Liquid Chromatography (HPLC):
o To assess the purity of the synthesized compound.

o Protocol: Dissolve the sample in a suitable mobile phase and inject it into an HPLC system
equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

o Elemental Analysis:

o To determine the percentage composition of carbon, hydrogen, and nitrogen, and to
confirm the empirical formula.

Potential Biological Activity and Signhaling Pathways

Direct biological studies on 2-Fluoro-6-methoxyquinoline are not currently published.
However, the biological activities of related fluoroquinolone and methoxyquinoline derivatives
can provide insights into its potential therapeutic applications.

Inferred Biological Context

» Antimicrobial Activity: The fluoroquinolone scaffold is a well-known pharmacophore in a class
of broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[2][3]
The presence of a fluorine atom at various positions on the quinoline ring is often crucial for
this antibacterial activity.[4]

« Anticancer Activity: Many quinoline derivatives have been investigated for their potential as
anticancer agents.[2][5] The 6-methoxy group, in particular, is found in several natural and
synthetic compounds with cytotoxic effects against various cancer cell lines.[5]

» Other Potential Activities: Quinolines are also known to exhibit a wide range of other
biological activities, including antimalarial, anti-inflammatory, and antiviral properties.[6][7]

Logical Relationship of Structural Features to Potential Biological Activity
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Caption: Inferred relationship between the structure of 2-Fluoro-6-methoxyquinoline and its

potential biological activities.

Conclusion

2-Fluoro-6-methoxyquinoline is a quinoline derivative with potential for further exploration in
medicinal chemistry and materials science. While experimental data on this specific compound
are scarce, this guide provides a framework for its synthesis, characterization, and potential
biological evaluation based on established methodologies and data from related compounds.
The presented protocols and inferred biological context are intended to serve as a valuable
resource for researchers initiating studies on this and similar molecules. Further experimental
validation of the predicted physicochemical properties and biological activities is warranted to
fully elucidate the potential of 2-Fluoro-6-methoxyquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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